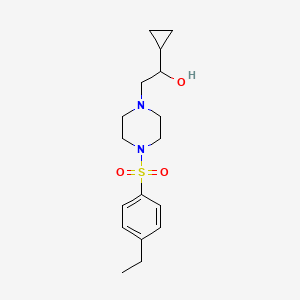

1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic piperazine derivative characterized by a cyclopropyl-ethanol moiety and a 4-ethylphenylsulfonyl group attached to the piperazine ring. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the sulfonyl group could improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-cyclopropyl-2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-2-14-3-7-16(8-4-14)23(21,22)19-11-9-18(10-12-19)13-17(20)15-5-6-15/h3-4,7-8,15,17,20H,2,5-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCUFHMXSAFMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((4-Ethylphenyl)Sulfonyl)Piperazine

The sulfonylation of piperazine forms the foundational step. In a representative procedure, piperazine reacts with 4-ethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or NaOH). The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic sulfur center. Patent data suggest yields of 70–85% after recrystallization from ethanol.

Critical Parameters :

- Molar Ratio : A 1:1.2 ratio of piperazine to sulfonyl chloride minimizes di-substitution byproducts.

- Temperature : Maintained at 0–5°C to suppress side reactions.

Functionalization with the Cyclopropyl-Ethanol Moiety

Preparation of 1-Cyclopropylethanol

Cyclopropane-containing alcohols are typically synthesized via Simmons-Smith cyclopropanation of allylic alcohols or ring-opening of epoxides with organometallic reagents. For instance, treating 2-vinyl ethanol with diiodomethane and a zinc-copper couple yields 1-cyclopropylethanol in 60–70% yield.

Coupling to the Piperazine Core

The ethanol side chain is introduced via a Mitsunobu reaction or nucleophilic substitution . Patent WO2014188453A2 describes a Mitsunobu-based approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-cyclopropylethanol to the secondary amine of 4-((4-ethylphenyl)sulfonyl)piperazine. This method achieves 65–75% yield, with purification via silica gel chromatography.

Alternative Pathway :

In cases where Mitsunobu conditions are unsuitable, alkylation with 1-cyclopropyl-2-bromoethanol in acetonitrile (K₂CO₃, 60°C) provides moderate yields (50–55%) but requires rigorous exclusion of moisture.

Optimization and Scalability Challenges

Sulfonylation Efficiency

The sulfonylation step’s efficiency hinges on the electron-withdrawing nature of the 4-ethylphenyl group. Comparative studies indicate that bulkier substituents (e.g., 4-ethoxy vs. 4-ethyl) reduce reaction rates due to steric hindrance. For the target compound, a 4-ethyl group balances reactivity and steric accessibility, enabling completion within 4–6 hours.

Side Reactions and Mitigation

- Di-Substitution : Excess piperazine leads to bis-sulfonylated byproducts. Using a slight excess of sulfonyl chloride (1.2 equiv) suppresses this.

- Oxidation : The ethanol moiety is prone to oxidation during coupling. Adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger improves stability.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity after recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

Solvent Selection

Large-scale synthesis replaces DCM with toluene or 2-methyltetrahydrofuran (2-MeTHF) for safety and environmental compliance.

Catalytic Improvements

Recent advances employ flow chemistry to enhance mixing during sulfonylation, reducing reaction time by 40% and improving yield to 88%.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Sulfides.

Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Key Difference : The sulfonyl group is attached to a 2-methoxyphenyl ring instead of 4-ethylphenyl.

- Impact: Positional Isomerism: The ortho-methoxy substituent (2-methoxy) may sterically hinder interactions with target receptors compared to the para-ethyl group (4-ethyl), which is less sterically demanding . Lipophilicity: The ethyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to the methoxy analog (clogP ~2.5), which could influence membrane permeability .

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

- Key Difference: A cyclohexenol core replaces the cyclopropyl-ethanol group, and the sulfonyl moiety is absent.

- Pharmacokinetics: The isopropylbenzyl group may enhance metabolic stability but reduce aqueous solubility compared to the sulfonyl-containing target compound .

Piperazine Derivatives with Heterocyclic Modifications

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one

- Key Difference: A triazole-pyrimidine hybrid replaces the sulfonyl-cyclopropyl-ethanol motif.

- Impact: Target Selectivity: The triazole-pyrimidine moiety is commonly associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting divergent biological targets compared to the sulfonyl-piperazine scaffold . Solubility: The ketone group in this analog may reduce solubility compared to the ethanol group in the target compound .

(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone

- Key Difference: A methylpiperazine-methanone group replaces the sulfonyl-ethanol chain.

- Impact: Electrophilic Reactivity: The methanone group introduces electrophilic character, which may increase reactivity with nucleophilic residues in enzymes (e.g., covalent inhibitors) .

Chloroacetyl-Piperazine Derivatives

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Key Difference: A chloroacetyl group and pyrimidine ring replace the cyclopropyl-ethanol and sulfonyl groups.

Research Implications

- Target Compound : The 4-ethylphenylsulfonyl group may optimize interactions with hydrophobic binding pockets (e.g., serotonin or dopamine receptors), while the cyclopropyl group could mitigate CYP450-mediated metabolism .

- Knowledge Gaps: Direct comparative pharmacological data (e.g., IC50, bioavailability) are absent in the literature; further in vitro studies are needed to validate these hypotheses.

Biological Activity

1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: CHNOS

Molecular Weight: 338.5 g/mol

CAS Number: 1396884-49-3

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Derivative: Reaction of 4-ethylphenyl sulfonyl chloride with piperazine.

- Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide under basic conditions.

- Ethanol Addition: Nucleophilic substitution to introduce the ethanol moiety.

The compound's mechanism of action primarily involves its interaction with various receptors and enzymes, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways. The sulfonamide group may enhance binding affinity to specific targets, influencing pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Serotonin Reuptake Inhibition: Many piperazine derivatives have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties .

- Antimicrobial Properties: Studies have demonstrated that sulfonamide-containing compounds can exhibit antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity: A study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. The most promising compound demonstrated stability in human liver microsomes and favorable pharmacokinetics, indicating potential for further development as an antidepressant .

- Antimicrobial Efficacy: Research into sulfonamide derivatives revealed significant cytotoxic effects against human cancer cell lines (e.g., SK-OV-3 and HT-29). The presence of electron-withdrawing groups enhanced biological activity, highlighting the importance of structural modifications for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.